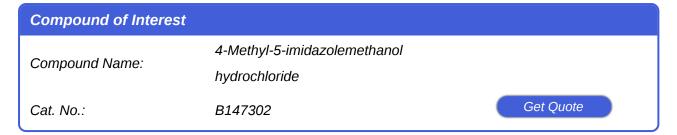


An In-Depth Technical Guide to 4-Methyl-5imidazolemethanol hydrochloride

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CAS Number: 38585-62-5

This technical guide provides a comprehensive overview of **4-Methyl-5-imidazolemethanol hydrochloride**, a heterocyclic organic compound. The information is intended for researchers, scientists, and professionals in drug development, covering its chemical properties, synthesis, biological relevance, and safety protocols.

Physicochemical Properties

4-Methyl-5-imidazolemethanol hydrochloride is a white to off-white crystalline solid.[1] It is a hydrochloride salt of a substituted imidazole derivative, making it soluble in polar solvents like water, methanol, and ethanol.[1] Key quantitative data are summarized in the table below.



Property	Value	Reference
CAS Number	38585-62-5	[2]
Molecular Formula	C5H8N2O · HCI	[3]
Molecular Weight	148.59 g/mol	[2]
Melting Point	233 °C (decomposes)	[3][4]
Boiling Point	389.1°C at 760 mmHg (for free base)	[5]
Appearance	White to off-white or very slightly beige crystalline powder	[1][5]
Solubility	Soluble in water.[1] Soluble in DMSO (sparingly) and Methanol (slightly).	[1][6]
SMILES String	Cl.Cc1[nH]cnc1CO	[3]
InChI Key	UBHDUFNPQJWPRQ- UHFFFAOYSA-N	[2][3]

**2. Synthesis and Purification

The synthesis of **4-Methyl-5-imidazolemethanol hydrochloride** typically involves multi-step organic transformations starting from commercially available imidazole derivatives.[1] One documented method involves the hydrolysis of a chloromethyl-substituted imidazole precursor.

Experimental Protocol: Synthesis from 4-methyl-5-chloromethyl-imidazole hydrochloride

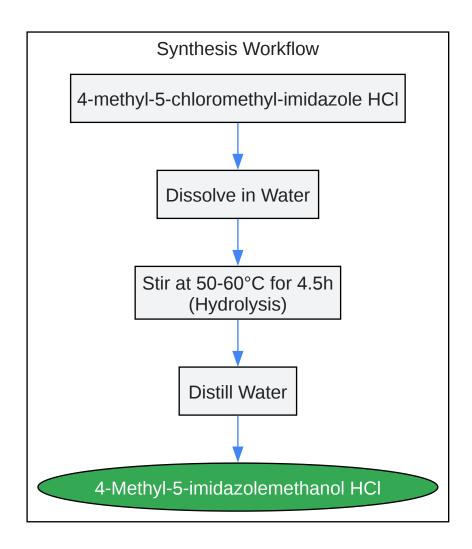
A common laboratory-scale synthesis is the hydrolysis of 4-methyl-5-chloromethyl-imidazole hydrochloride.[7]

- Dissolution: Dissolve 67 parts of 4-methyl-5-chloromethyl-imidazole hydrochloride in 200 parts of water.
- Reaction: Stir the mixture for 4.5 hours while maintaining a temperature of 50-60°C.



 Isolation: After the reaction is complete, substantially distill off the water to isolate the product.

Purification is typically achieved through recrystallization from a suitable solvent system to yield a product with a purity of 97% or higher.[3][8]



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A simplified workflow for the synthesis of the target compound.

**3. Biological Activity and Applications

4-Methyl-5-imidazolemethanol hydrochloride is primarily utilized as a synthetic intermediate in biochemical and pharmaceutical research.[1][9] Its structural features make it a valuable building block for more complex molecules.

Foundational & Exploratory

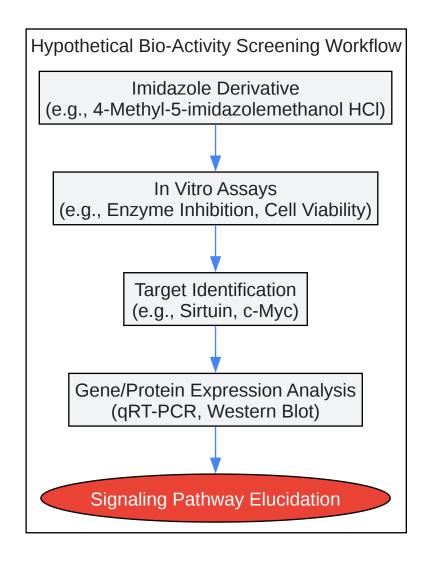




- Synthetic Intermediate: It is a key precursor in the synthesis of histamine receptor agonists and antagonists.[1] It has been specifically used to synthesize 1,3-bis(5-methyl-4-imidazolyl)-2-thiapropane, a tridentate ligand.[3][8]
- Pharmaceutical Research: The imidazole nucleus is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiinflammatory, anticancer, and antimicrobial properties.[1][10] While this specific compound's direct biological activity is not extensively documented, its role as a precursor is significant.
 [9]
- Reference Standard: It is also identified as "Cimetidine EP Impurity I," indicating its use as a reference standard in the quality control of the drug Cimetidine.[11]

Although no specific signaling pathways have been definitively associated with **4-Methyl-5-imidazolemethanol hydrochloride** itself, related imidazole derivatives have been studied as inhibitors of pathways critical in cancer research, such as sirtuins and the c-Myc-Max dimerization process.[12][13]





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General workflow for investigating the biological activity of novel imidazole compounds.

Safety and Toxicology

This compound is classified as an irritant.[1][2] Standard laboratory precautions should be taken when handling it. The available safety data is summarized below.



Hazard Information	Details	Reference
GHS Pictogram	GHS07 (Exclamation Mark)	[3]
Signal Word	Warning	[2][3]
Hazard Statements	H315: Causes skin irritation.[2] [3] H319: Causes serious eye irritation.[2][3] H335: May cause respiratory irritation.	[2][3]
Precautionary Statements	P261: Avoid breathing dust.[3] P280: Wear protective gloves/eye protection/face protection.[3] P302+P352: IF ON SKIN: Wash with plenty of water.[3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[3]
Target Organs	Respiratory system	[3][14]
Storage	Store in a dry, cool, and well-ventilated place in a tightly sealed container under an inert atmosphere.[6][14][15] Keep away from strong oxidizing agents.	[1][14]

While comprehensive toxicological data is limited, it should be handled with the standard precautions for nitrogenous organic compounds and hydrochloride salts.[1] There is no conclusive evidence linking this specific compound to carcinogenicity.[1] However, the related compound 4-methylimidazole has been identified as a carcinogen by the National Toxicology Program.[16]



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